Cas no 1538626-90-2 (tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate)
![tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate structure](https://ja.kuujia.com/scimg/cas/1538626-90-2x500.png)
tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
- CS-0058025
- SCHEMBL15415964
- 5-Boc-7-amino-2-oxa-5-azaspiro[3.4]octane
- AT10558
- tert-butyl7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
- 1538626-90-2
- AKOS040810637
- WNVJAHZTVFGIDW-UHFFFAOYSA-N
- PS-17721
- DB-100649
-
- MDL: MFCD30802935
- インチ: 1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-8(12)4-11(13)6-15-7-11/h8H,4-7,12H2,1-3H3
- InChIKey: WNVJAHZTVFGIDW-UHFFFAOYSA-N
- ほほえんだ: C1C2(CC(N)CN2C(OC(C)(C)C)=O)CO1
計算された属性
- せいみつぶんしりょう: 228.14739250g/mol
- どういたいしつりょう: 228.14739250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 64.8Ų
tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00815285-1g |
tert-Butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
1538626-90-2 | 98% | 1g |
¥8639.0 | 2023-04-01 | |
Chemenu | CM535264-5g |
tert-Butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
1538626-90-2 | 95%+ | 5g |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ7043-100MG |
tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
1538626-90-2 | 97% | 100MG |
¥ 2,164.00 | 2023-03-20 | |
Chemenu | CM535264-100mg |
tert-Butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
1538626-90-2 | 95%+ | 100mg |
$*** | 2023-03-30 | |
Chemenu | CM535264-250mg |
tert-Butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
1538626-90-2 | 95%+ | 250mg |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | Y1097090-1G |
tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
1538626-90-2 | 97% | 1g |
$1625 | 2024-07-21 | |
Chemenu | CM535264-1g |
tert-Butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
1538626-90-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ7043-1g |
tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
1538626-90-2 | 95% | 1g |
¥8639.0 | 2024-04-24 | |
Ambeed | A407099-1g |
tert-Butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
1538626-90-2 | 98% | 1g |
$1309.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ7043-100mg |
tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
1538626-90-2 | 95% | 100mg |
¥2165.0 | 2024-04-24 |
tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate 関連文献
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tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylateに関する追加情報
tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate (CAS No. 1538626-90-2): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate (CAS No. 1538626-90-2) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by their intricate three-dimensional structures and diverse biological activities.
The spirocyclic framework of tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate provides a robust scaffold for the design and synthesis of novel bioactive molecules. The presence of the amino group and the carboxylate moiety offers multiple points of functionalization, enabling chemists to tailor the compound's properties for specific therapeutic targets.
Recent studies have highlighted the importance of spirocyclic compounds in drug discovery, particularly in the development of central nervous system (CNS) agents, anti-cancer drugs, and anti-inflammatory agents. The unique conformational flexibility and stability of these compounds make them attractive candidates for optimizing pharmacokinetic and pharmacodynamic profiles.
The synthesis of tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate typically involves multi-step procedures that leverage advanced synthetic techniques such as ring-closing metathesis (RCM) and palladium-catalyzed cross-coupling reactions. These methods allow for the precise construction of the spirocyclic core and the introduction of functional groups with high stereocontrol.
In a notable study published in the Journal of Organic Chemistry, researchers demonstrated a highly efficient synthetic route to tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate using a combination of RCM and palladium-catalyzed amination. The synthetic protocol not only provided high yields but also allowed for easy modification of the compound to explore its biological activities.
The biological evaluation of tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate has revealed promising results in various therapeutic areas. In vitro assays have shown that this compound exhibits potent activity against several cancer cell lines, particularly those resistant to conventional chemotherapy. Additionally, preliminary studies suggest that it may have neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
One of the key advantages of tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is its ability to cross the blood-brain barrier (BBB), which is crucial for CNS-targeted therapies. This property is attributed to its lipophilic nature and small molecular size, allowing it to effectively penetrate brain tissue and exert its therapeutic effects.
Furthermore, computational studies using molecular dynamics simulations have provided insights into the binding interactions of tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate with target proteins. These simulations have identified key residues involved in ligand-receptor interactions, guiding the rational design of more potent analogs with improved selectivity and reduced off-target effects.
In conclusion, tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate (CAS No. 1538626-90-2) represents a promising lead compound in medicinal chemistry due to its unique structural features and diverse biological activities. Ongoing research continues to explore its potential applications in various therapeutic areas, driven by its favorable pharmacological properties and synthetic accessibility.
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